4-Amino-3-(2-thienyl)butanoic acid

Description

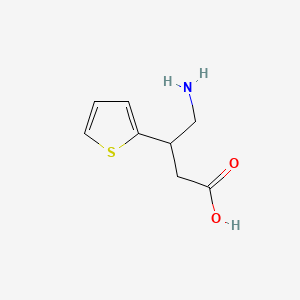

4-Amino-3-(2-thienyl)butanoic acid (CAS RN: 98593-59-0) is a heterocyclic amino acid derivative with the molecular formula C₈H₁₁NO₂S and a molecular weight of 185.24 g/mol . Its structure features a thienyl (2-thienyl) substituent at the 3-position of the butanoic acid backbone, distinguishing it from other amino acid derivatives. The compound's InChIKey (QDVRXIPQICAUFK-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-thiophen-2-ylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c9-5-6(4-8(10)11)7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVRXIPQICAUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928352 | |

| Record name | 4-Amino-3-(thiophen-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98593-59-0, 133933-76-3 | |

| Record name | 4-Amino-3-(2-thienyl)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98593-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-(2-thienyl)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133933763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-(thiophen-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.

Another approach involves the condensation of thiophene-2-carboxaldehyde with an appropriate amine, followed by reduction and subsequent functional group transformations to introduce the carboxylic acid moiety .

Industrial Production Methods

Industrial production of 4-Amino-3-(2-thienyl)butanoic acid may utilize similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2-thienyl)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions involving the amino group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxylic acid group can produce the corresponding alcohol or alkane.

Scientific Research Applications

4-Amino-3-(2-thienyl)butanoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-Amino-3-(2-thienyl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modifications. The thiophene ring can participate in π-π stacking interactions, while the amino and carboxylic acid groups can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

4-Amino-3-(4-chlorophenyl)butanoic Acid

- Molecular Formula: C₁₀H₁₂ClNO₂

- Molecular Weight : 213.66 g/mol

- Its enantiopure forms (R/S) have been crystallized for enhanced stability, with purity ≥95% and enantiomeric excess ≥95% .

4-Amino-3-(4-fluorophenyl)butanoic Acid (Fluorophenibut)

- Molecular Formula: C₁₀H₁₂FNO₂

- Molecular Weight : 197.21 g/mol

- The (R)-enantiomer (CAS 741217-33-4) is explicitly synthesized for neurological research .

- Applications : Analogous to baclofen, used in studying GABA-B receptor activity .

Comparison Table :

Thienyl-Modified Analogs

(±)-4-Amino-3-(5-chloro-2-thienyl)-butanoic Acid

- Molecular Formula: C₈H₁₀ClNO₂S

- Molecular Weight : 219.7 g/mol

- Key Properties : Chlorine addition increases molecular weight by ~34.5 g/mol compared to the parent compound. Radiolabeled ([³H]) versions are used in tracer studies .

Boc-Protected Derivatives (e.g., Boc-(R)-3-Amino-4-(2-thienyl)butanoic Acid)

- Molecular Formula: C₁₃H₁₉NO₄S

- Molecular Weight : 285.36 g/mol

- Key Properties : The Boc (tert-butoxycarbonyl) group enhances stability for peptide synthesis. Hydrochloride salts (e.g., CAS 269726-88-7) improve crystallinity .

Comparison Table :

Heterocyclic and Aliphatic Variants

4-Amino-3-(pyridin-4-yl)butanoic Acid

- Molecular Formula : C₉H₁₂N₂O₂

- Molecular Weight : 180.2 g/mol

- Key Properties : Pyridyl substitution introduces a basic nitrogen, altering electronic properties compared to thienyl. Discontinued commercial availability limits current research .

(R)-2-Amino-4-(ethylthio)butanoic Acid

- Molecular Formula: C₆H₁₃NO₂S

- Molecular Weight : 179.24 g/mol

- Key Properties : Ethylthio group at the 4-position instead of 3-position thienyl. Used in studying sulfur metabolism pathways .

Comparison Table :

Biological Activity

4-Amino-3-(2-thienyl)butanoic acid (also known as 2-thienyl-4-aminobutyric acid) is an amino acid derivative that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁NO₂S, and its structure includes a thienyl group attached to a butanoic acid backbone. The presence of the thienyl ring may influence its interaction with biological targets.

1. Neuropharmacological Effects

Research indicates that this compound may exhibit neuropharmacological properties, particularly in modulating neurotransmitter systems. It has been studied for its potential role as a GABA (gamma-aminobutyric acid) analog, which could influence inhibitory neurotransmission in the central nervous system.

- Mechanism of Action : The compound is hypothesized to act as a GABA receptor modulator, potentially enhancing GABAergic activity, which is crucial for maintaining neuronal excitability and preventing overexcitement in the brain.

2. Antioxidant Activity

Studies have suggested that this compound possesses antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thus protecting cells from oxidative stress.

- Research Findings : In vitro assays demonstrated that this compound can scavenge free radicals effectively, indicating its potential use in therapeutic applications aimed at reducing oxidative damage in various diseases, including neurodegenerative disorders.

Table 1: Summary of Biological Activities

Mechanisms Behind Biological Activities

The biological activities of this compound can be attributed to several mechanisms:

- GABAergic Modulation : By mimicking GABA, it may enhance inhibitory neurotransmission.

- Antioxidant Mechanism : The thienyl group may facilitate electron donation to free radicals, stabilizing them and preventing cellular damage.

- Protease Inhibition : The compound may interact with proteolytic enzymes, potentially leading to therapeutic effects against certain cancers by inhibiting tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.